molecular formula C15H20N2O3 B13423562 tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate

tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B13423562
M. Wt: 276.33 g/mol
InChI Key: DHMTZWHOTQBEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a tert-butyl group, a hydroxyindole moiety, and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of tryptamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, as well as employing continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyindole moiety can interact with various enzymes and receptors in the body, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell growth and differentiation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptamine: A naturally occurring compound with a similar indole moiety.

    Serotonin: A neurotransmitter with an indole structure.

Uniqueness

tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate is unique due to the presence of the tert-butyl group and the carbamate linkage, which confer distinct chemical properties and biological activities compared to other indole derivatives .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h4-6,9,17-18H,7-8H2,1-3H3,(H,16,19)

InChI Key

DHMTZWHOTQBEBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.